Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, an isobutyl group, and an ethyl ester group attached to a pyrazole ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability, making such compounds of significant interest in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Ethyl 5-(difluoromethyl)-1-cyclopropyl-1H-pyrazole-4-carboxylate
- Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate is unique due to the presence of the isobutyl group, which can influence its lipophilicity and binding affinity to biological targets. This structural feature may enhance its biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 5-(difluoromethyl)-1-(2-methylpropyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O2/c1-4-17-11(16)8-5-14-15(6-7(2)3)9(8)10(12)13/h5,7,10H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCFMJDQDPWQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC(C)C)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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